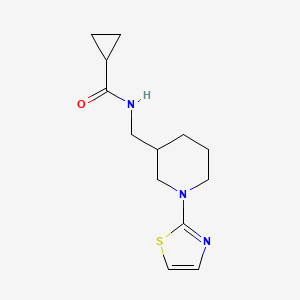

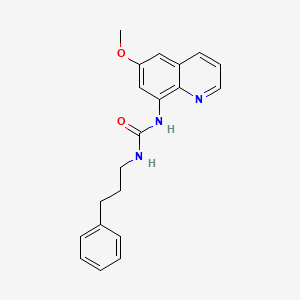

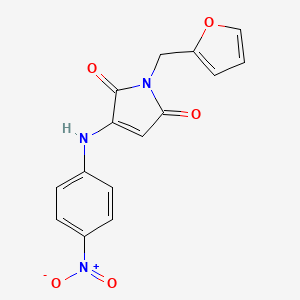

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Conformational Analysis and Structural Design

The study by Plazzi et al. (1997) presents a conformational analysis of thioperamide, a compound structurally related to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide, highlighting its significance in designing new H3-receptor antagonists. The research emphasizes the importance of the low conformational flexibility of thioperamide, which could be advantageous in designing new antagonists using its structure as a template. The study integrates molecular mechanics and X-ray crystallography to analyze the minimum-energy conformations and rotational barriers, providing a basis for structural comparisons with other H3-receptor antagonists (Plazzi et al., 1997).

Synthesis and Biological Activity

Dotsenko et al. (2019) review the Mannich reaction's potential in synthesizing N-, S,N-, and Se,N-heterocycles, which are crucial for developing compounds with varied biological activities. This synthesis method has been instrumental in creating a series of heterocyclic compounds, some of which exhibit antiviral, analeptic, anti-inflammatory, and antipyretic activities. Such synthetic strategies can be vital for the future development of this compound-related compounds with potential therapeutic applications (Dotsenko et al., 2019).

Molecular Interactions and Pharmacological Implications

Shim et al. (2002) explore the molecular interactions of a biarylpyrazole antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research underscores the significance of specific structural features for binding affinity and pharmacological activity, which can inform the design and optimization of this compound for potential cannabinoid receptor-related applications (Shim et al., 2002).

Antimicrobial and Antituberculosis Potential

Jeankumar et al. (2013) discuss the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The study highlights the compound's ability to inhibit M. smegmatis GyrB ATPase and M. tuberculosis DNA gyrase, demonstrating its potential as a lead compound for developing new antituberculosis agents. Such research suggests the broader applicability of this compound in addressing microbial resistance and developing new antimicrobial therapies (Jeankumar et al., 2013).

Mecanismo De Acción

Target of Action

The compound, also known as N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}cyclopropanecarboxamide, primarily targets the COX-1 enzyme . The COX-1 enzyme plays a crucial role in the inflammatory response, and its inhibition can lead to anti-inflammatory effects .

Mode of Action

This compound interacts with its target, the COX-1 enzyme, by inhibiting its activity . The inhibition of COX-1 results in a decrease in the production of prostaglandins, which are key mediators of inflammation . This leads to an overall reduction in inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . By inhibiting the COX-1 enzyme, the compound disrupts the conversion of arachidonic acid to prostaglandins . This disruption leads to a decrease in the production of prostaglandins, thereby reducing inflammation .

Pharmacokinetics

The compound’s solubility in water and alcohol suggests that it may be well-absorbed and distributed in the body .

Result of Action

The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX-1 enzyme and disrupting the production of prostaglandins, the compound can effectively reduce inflammation and provide relief from associated symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in water and alcohol suggests that it may be more effective in aqueous environments

Propiedades

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c17-12(11-3-4-11)15-8-10-2-1-6-16(9-10)13-14-5-7-18-13/h5,7,10-11H,1-4,6,8-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAORCDCKMONEBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

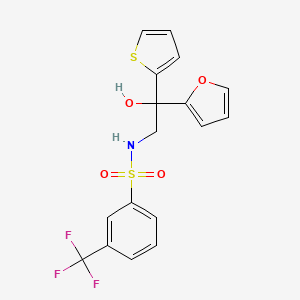

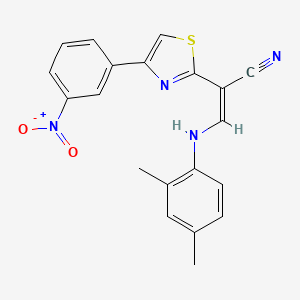

![3-(5-Formylimidazo[2,1-b][1,3]thiazol-6-yl)benzenecarbonitrile](/img/structure/B2766620.png)

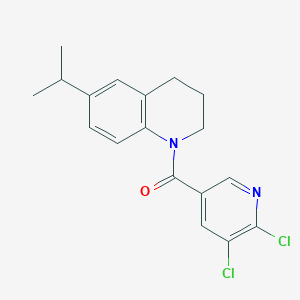

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2766631.png)

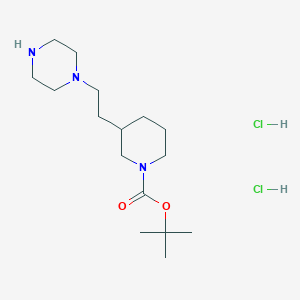

![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/no-structure.png)